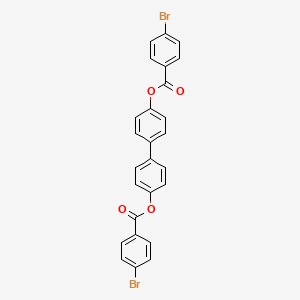

4,4'-biphenyldiyl bis(4-bromobenzoate)

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-[4-(4-bromobenzoyl)oxyphenyl]phenyl] 4-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16Br2O4/c27-21-9-1-19(2-10-21)25(29)31-23-13-5-17(6-14-23)18-7-15-24(16-8-18)32-26(30)20-3-11-22(28)12-4-20/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPHBTTWRADIMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 Biphenyldiyl Bis 4 Bromobenzoate and Its Precursors

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 4,4'-biphenyldiyl bis(4-bromobenzoate) reveals that the molecule can be disconnected at the two ester linkages. This disconnection points to two primary precursors: 4,4'-biphenyldiol and a reactive derivative of 4-bromobenzoic acid, such as 4-bromobenzoyl chloride. The forward synthesis, therefore, involves an esterification reaction between these two precursors.

Retrosynthetic Scheme for 4,4'-Biphenyldiyl bis(4-bromobenzoate)

graph TD A[4,4'-Biphenyldiyl bis(4-bromobenzoate)] -->|Ester Disconnection| B(4,4'-Biphenyldiol); A -->|Ester Disconnection| C(4-Bromobenzoic Acid Derivative);

This analysis forms the basis for the subsequent sections, which will explore the synthesis of each of these precursors in detail.

Synthesis of 4,4'-Biphenyldiol Precursors

The biphenyl (B1667301) framework is a common structural motif in organic chemistry, and numerous methods have been developed for its synthesis. rsc.org Biphenyl itself is a neutral and relatively non-reactive molecule, necessitating functionalization for use in further synthesis. Some of the most well-established methods for creating the biphenyl core include:

Suzuki-Miyaura Cross-Coupling: This versatile palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid. rsc.org It is a widely used method due to its high tolerance for various functional groups.

Ullmann Reaction: This classic method involves the copper-catalyzed coupling of two aryl halide molecules.

Kumada Cross-Coupling: This reaction utilizes a Grignard reagent and an aryl halide in the presence of a nickel or palladium catalyst. rsc.org

These methods provide a foundational biphenyl structure that can then be functionalized.

Once the biphenyl core is obtained, the next step is the introduction of hydroxyl groups at the 4 and 4' positions to yield 4,4'-biphenyldiol.

One industrial synthesis method involves the oxidative coupling of 2,6-di-tert-butylphenol. wikipedia.orgchemicalbook.com The bulky tert-butyl groups direct the coupling to the para positions, and subsequent dealkylation at high temperatures yields 4,4'-biphenol. wikipedia.orgchemicalbook.com Another approach is the hydrolysis of 4,4'-dihalogenobiphenyls, such as 4,4'-dibromobiphenyl (B48405), by reacting them with an alkali metal hydroxide in the presence of a copper catalyst. google.com

A specific laboratory synthesis involves the dehydrogenation of 4-(4-hydroxyphenyl)-3-cyclohexene-1-ol in the presence of a palladium-carbon catalyst to yield 4,4'-biphenol. prepchem.com

Table 1: Selected Synthetic Routes to 4,4'-Biphenyldiol

| Starting Material(s) | Reagents and Conditions | Product | Yield |

| 2,6-di-tert-butylphenol | 1. O2; 2. High-temperature dealkylation | 4,4'-Biphenol | High |

| 4,4'-Dihalogenobiphenyl | Alkali metal hydroxide, copper catalyst | 4,4'-Biphenol | Not specified |

| 4-(4-hydroxyphenyl)-3-cyclohexene-1-ol | 5% Palladium-carbon, α-methylstyrene, water, 200°C | 4,4'-Biphenol | 97.4% prepchem.com |

Synthesis of 4-Bromobenzoic Acid and its Reactive Derivatives

4-Bromobenzoic acid is the second key precursor required for the synthesis of the target compound. Its preparation and subsequent conversion to a more reactive form are crucial for the final esterification step.

4-Bromobenzoic acid can be synthesized through the oxidation of 4-bromobenzyl alcohol or 4-bromotoluene. Strong oxidizing agents are typically employed for this transformation.

Common oxidizing agents include:

Potassium permanganate (KMnO₄): In an alkaline solution under reflux, KMnO₄ effectively oxidizes the methyl group of 4-bromotoluene to a carboxyl group, forming 4-bromobenzoic acid. ycdehongchem.comvedantu.combartleby.com

Chromic acid (H₂CrO₄): This is another strong oxidizing agent that can convert 4-bromotoluene to 4-bromobenzoic acid. ycdehongchem.com

Oxone: This reagent can be used for the oxidation of 4-bromobenzyl alcohol to 4-bromobenzoic acid, with reported yields of 86-90%. orgsyn.org

A liquid-phase oxidation of p-bromotoluene using oxygen as the oxidant in the presence of a cobalt acetate, manganese acetate, and bromide catalyst can also produce 4-bromobenzoic acid with a high yield of up to 98%. google.com

Table 2: Oxidation Methods for 4-Bromobenzoic Acid Synthesis

| Starting Material | Oxidizing Agent/Catalyst | Solvent | Yield |

| 4-Bromotoluene | Potassium Permanganate (KMnO₄) | Alkaline solution | ~80% google.com |

| 4-Bromotoluene | Oxygen, Co(OAc)₂, Mn(OAc)₂, Bromide | Glacial Acetic Acid | Up to 98% google.com |

| 4-Bromobenzyl Alcohol | Oxone | Not specified | 86-90% orgsyn.org |

For the final esterification step, the carboxylic acid group of 4-bromobenzoic acid needs to be activated. This is commonly achieved by converting it into a more reactive acyl halide, typically 4-bromobenzoyl chloride.

Methods for this conversion include:

Reaction with Thionyl Chloride (SOCl₂): Heating 4-bromobenzoic acid with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is a common and effective method for producing 4-bromobenzoyl chloride. prepchem.com

Reaction with Phosphorus Pentachloride (PCl₅): Warming a mixture of 4-bromobenzoic acid and phosphorus pentachloride also yields 4-bromobenzoyl chloride with high efficiency. prepchem.com A 92% yield has been reported for this method. prepchem.com

These reactive acylating agents can then be directly used in the esterification reaction with 4,4'-biphenyldiol to form the final product.

Table 3: Reagents for the Preparation of 4-Bromobenzoyl Chloride

| Starting Material | Reagent | Conditions | Product | Yield |

| 4-Bromobenzoic Acid | Thionyl Chloride (SOCl₂), cat. DMF | Reflux in dichloromethane | 4-Bromobenzoyl Chloride | Not specified prepchem.com |

| 4-Bromobenzoic Acid | Phosphorus Pentachloride (PCl₅) | Warming on a steam bath | 4-Bromobenzoyl Chloride | 92% prepchem.com |

Esterification Strategies for 4,4'-Biphenyldiyl bis(4-bromobenzoate)

The synthesis of 4,4'-biphenyldiyl bis(4-bromobenzoate) is achieved through the esterification of 4,4'-biphenol with two equivalents of 4-bromobenzoic acid or its more reactive derivatives. The selection of the synthetic strategy depends on factors such as desired yield, reaction conditions, and substrate sensitivity. Due to the lower nucleophilicity of phenolic hydroxyl groups compared to aliphatic alcohols, direct esterification often requires harsh conditions or specific activation methods.

Direct Esterification Techniques

Direct esterification involves the reaction of a carboxylic acid with an alcohol, in this case, 4-bromobenzoic acid and 4,4'-biphenol. While this is a fundamental organic transformation, the reduced reactivity of phenols necessitates specific and often milder methodologies than traditional acid-catalyzed methods.

One of the most effective methods for the direct esterification of phenols is the Mitsunobu reaction. This reaction allows for the formation of esters under mild, neutral conditions, which is particularly advantageous when dealing with sensitive functional groups. The process typically involves a phosphine (B1218219), such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of the phenol for nucleophilic attack by the carboxylate anion. The Mitsunobu reaction has been demonstrated as a convenient and effective method for the esterification of various benzoic acids with phenols, often producing good to excellent yields where other methods may be less successful researchgate.net.

Table 1: Key Reagents in the Mitsunobu Esterification of Phenols

| Reagent Role | Example Compound | Function |

|---|---|---|

| Phosphine | Triphenylphosphine (PPh₃) | Activates the azodicarboxylate and forms a phosphonium intermediate with the alcohol. |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) | Acts as the hydrogen acceptor and oxidizing agent in the reaction. |

| Carboxylic Acid | 4-Bromobenzoic acid | Provides the acyl group for ester formation. |

| Phenol | 4,4'-Biphenol | The alcohol component that is acylated. |

This table outlines the typical components used in a Mitsunobu reaction for the synthesis of phenyl esters.

Acylation with Acid Halides or Anhydrides

A highly efficient and widely used strategy for the synthesis of phenolic esters is the acylation of the phenol with a more reactive carboxylic acid derivative, such as an acid halide or an acid anhydride. This approach, often referred to as the Schotten-Baumann reaction when conducted under basic conditions, circumvents the equilibrium limitations of direct esterification and typically proceeds rapidly to high yields at or below room temperature.

For the synthesis of 4,4'-biphenyldiyl bis(4-bromobenzoate), 4,4'-biphenol would be treated with two equivalents of 4-bromobenzoyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or aqueous sodium hydroxide, which serves to neutralize the hydrogen chloride byproduct and deprotonate the phenol, thereby increasing its nucleophilicity. The use of acid halides is recognized as a powerful method for esterification due to the high reactivity of the acylating agent, leading to complete conversion. nih.gov

Alternatively, 4-bromobenzoic anhydride can be used as the acylating agent. Acid anhydrides are generally less reactive than acid chlorides but offer the advantage of producing a carboxylic acid byproduct, which can be easier to handle and remove than hydrogen halides. Friedel-Crafts acylation, which involves the reaction of acid anhydrides or acyl chlorides with aromatic compounds, highlights the utility of these reagents in forming new carbon-carbon or carbon-oxygen bonds. rsc.org

Table 2: Comparison of Acylating Agents for Ester Synthesis

| Acylating Agent | General Structure | Reactivity | Byproduct | Typical Conditions |

|---|---|---|---|---|

| Acid Halide | R-CO-Cl | High | HCl | Base (e.g., pyridine, NaOH), aprotic solvent, 0°C to RT |

This table compares the general characteristics of acid halides and acid anhydrides as acylating agents for the synthesis of esters from phenols.

Catalytic Approaches in Ester Synthesis

To improve reaction efficiency, reduce waste, and allow for milder conditions, various catalytic systems have been developed for ester synthesis. These catalysts can activate either the carboxylic acid or the alcohol, facilitating the esterification process.

One notable catalytic approach involves the use of titanium dioxide (TiO₂) as a simple, efficient, and reusable catalyst for the acylation of phenols with acid chlorides under solvent-free conditions. niscpr.res.in Studies have shown that excellent yields of phenolic esters can be obtained at room temperature in the presence of a catalytic amount of TiO₂. niscpr.res.in A key advantage of this method is the ability to recover and reuse the catalyst multiple times without a significant loss in activity. niscpr.res.in

Table 3: Esterification of Phenol with Benzoyl Chloride using TiO₂ Catalyst

| Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 25 | 30 | 45 |

| Tetrahydrofuran | 25 | 30 | 38 |

| Acetonitrile | 25 | 30 | 42 |

Data adapted from a study on the TiO₂ catalyzed esterification of phenol, demonstrating the high efficiency of the reaction under solvent-free conditions niscpr.res.in.

More advanced coupling systems have also been developed to promote esterification under neutral and mild conditions. One such system uses triphenylphosphine oxide (TPPO) in combination with oxalyl chloride. nih.gov This reagent combination efficiently converts carboxylic acids and alcohols to esters at room temperature in a short time frame, offering excellent yields. nih.gov Another method employs triphenylphosphine dihalides (Ph₃PX₂, where X = Cl, Br, I) in the presence of a base like N,N-dimethylaminopyridine (DMAP) to produce esters in excellent yields from both aliphatic and phenolic alcohols. chem-soc.si These methods are particularly valuable for synthesizing complex molecules where traditional acidic or basic conditions could lead to side reactions or decomposition. nih.gov

In-depth Analysis of 4,4'-biphenyldiyl bis(4-bromobenzoate) Remains Elusive Due to Lack of Published Data

A comprehensive review of available scientific literature reveals a significant gap in the detailed spectroscopic and structural data for the chemical compound 4,4'-biphenyldiyl bis(4-bromobenzoate). Despite extensive searches across chemical databases and scholarly articles, specific experimental data required for a thorough analysis as per the requested outline could not be located.

The synthesis of this molecule would theoretically involve the esterification of 4,4'-dihydroxybiphenyl (B160632) with two equivalents of 4-bromobenzoyl chloride. The precursors, 4,4'-dihydroxybiphenyl and 4-bromobenzoic acid (the source for the acyl chloride), are common commercial chemicals with well-documented properties. researchgate.netorgsyn.orggoogle.comnih.govtcichemicals.com However, published research detailing the advanced characterization of the final product, 4,4'-biphenyldiyl bis(4-bromobenzoate), is not readily accessible.

While spectroscopic and crystallographic data exist for numerous analogous structures—including other substituted biphenyls and various benzoate (B1203000) esters—these cannot be used to accurately describe the target compound due to the strict requirement of focusing solely on 4,4'-biphenyldiyl bis(4-bromobenzoate). exlibrisgroup.comresearchgate.netnih.gov For instance, crystal structures of related biphenyl compounds often show a significant dihedral angle between the two phenyl rings, and it would be expected that 4,4'-biphenyldiyl bis(4-bromobenzoate) would adopt a similar twisted conformation. However, without a specific single-crystal X-ray analysis, this remains a hypothesis.

Consequently, the creation of an article with the specified detailed sections and data tables on advanced spectroscopic and structural elucidation is not feasible at this time. The required information, including high-resolution NMR spectra (¹H, ¹³C, 2D, and solid-state), advanced vibrational spectroscopy data (FT-IR, Raman), high-resolution mass spectrometry for molecular confirmation, and X-ray crystallography for single crystal structure determination, remains unpublished or indexed in sources not accessible through standard searches.

Further research and publication by the scientific community would be necessary to provide the specific data required for the in-depth analysis of 4,4'-biphenyldiyl bis(4-bromobenzoate).

Advanced Spectroscopic and Structural Elucidation Techniques

X-ray Crystallography for Single Crystal Structure Determination

Intermolecular Interactions and Crystal Engineering

The molecular structure of this compound features a central biphenyl (B1667301) core with two 4-bromobenzoate (B14158574) arms. The conformation of the molecule, particularly the dihedral angle between the two phenyl rings of the biphenyl unit, is a critical factor in its packing. In many 4,4'-substituted biphenyls, this angle can vary significantly depending on the nature of the substituents and the intermolecular forces they promote. researchgate.net

Detailed research findings on analogous structures provide a framework for understanding the specific interactions within the crystal lattice of 4,4'-biphenyldiyl bis(4-bromobenzoate). For instance, studies on similar aromatic esters containing bromine have highlighted the prevalence of several key intermolecular contacts.

Halogen Bonding and Other Bromine Interactions:

The bromine atoms in the 4-bromobenzoate moieties are expected to be significant contributors to the crystal packing. Halogen bonding, a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site, is a prominent feature in the crystal structures of many brominated organic compounds. In the case of 4,4'-biphenyldiyl bis(4-bromobenzoate), potential halogen bond acceptors include the oxygen atoms of the ester groups and even the aromatic rings of neighboring molecules.

In a related compound, 4-methylphenyl 4-bromobenzoate, Br···Br contacts with a distance of 3.6328 (5) Å have been observed, which help in connecting supramolecular layers. nih.gov Similarly, in 4-nitrophenyl 4-bromobenzoate, Br···O contacts of 3.140 (4) Å are reported to link molecules into chains. nih.gov It is highly probable that similar Br···Br and Br···O interactions are present in the crystal structure of 4,4'-biphenyldiyl bis(4-bromobenzoate), playing a crucial role in the formation of a stable three-dimensional network.

C-H···O Hydrogen Bonds:

Weak C-H···O hydrogen bonds are another class of interactions that are expected to be prevalent in the crystal packing of this compound. The aromatic C-H groups of the biphenyl and bromobenzoate rings can act as hydrogen bond donors, while the carbonyl oxygen atoms of the ester groups are effective acceptors. These interactions, though weaker than conventional hydrogen bonds, are numerous and collectively contribute to the stability of the crystal lattice. For example, in 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate), a network of C-H···Br hydrogen bonds consolidates the crystal structure. nih.gov In 4-methylphenyl 4-bromobenzoate, weak C-H···O interactions are responsible for linking molecules into supramolecular layers. nih.gov

π-π Stacking Interactions:

The interplay of these various intermolecular forces—halogen bonds, C-H···O hydrogen bonds, and π-π stacking—results in a complex and robust supramolecular assembly. The principles of crystal engineering can be applied to this system by, for example, introducing co-formers to create co-crystals with modified packing and properties, or by studying polymorphism to access different crystalline forms with distinct interaction motifs.

Below are interactive data tables summarizing the types of intermolecular interactions and typical distances observed in related compounds, which are anticipated to be relevant for 4,4'-biphenyldiyl bis(4-bromobenzoate).

Table 1: Potential Intermolecular Interaction Types in 4,4'-biphenyldiyl bis(4-bromobenzoate)

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Halogen Bond | C-Br | O=C (ester) | Formation of molecular chains or layers |

| Halogen-Halogen | C-Br | Br-C | Linking of supramolecular motifs |

| C-H···O Hydrogen Bond | Aromatic C-H | O=C (ester) | Stabilization of molecular sheets |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Contribution to overall lattice energy |

Table 2: Representative Intermolecular Contact Distances from Analogous Crystal Structures

| Compound | Interaction | Distance (Å) | Reference |

| 4-methylphenyl 4-bromobenzoate | Br···Br | 3.6328 (5) | nih.gov |

| 4-nitrophenyl 4-bromobenzoate | Br···O | 3.140 (4) | nih.gov |

| 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate) | C-H···Br | 3.02 (1) - 3.12 (2) | nih.gov |

Theoretical and Computational Investigations of 4,4 Biphenyldiyl Bis 4 Bromobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic structure and geometry. For 4,4'-biphenyldiyl bis(4-bromobenzoate), these calculations are crucial for elucidating the effects of its constituent chemical groups—the biphenyl (B1667301) core, the ester linkages, and the terminal brominated benzene (B151609) rings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. For 4,4'-biphenyldiyl bis(4-bromobenzoate), DFT calculations, particularly using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide detailed information about its electronic landscape. researchgate.net

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. For analogous aromatic ester compounds, HOMO-LUMO gaps are typically in the range that suggests high stability. researchgate.neteurjchem.com

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can also be calculated. clinicsearchonline.org These maps reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In 4,4'-biphenyldiyl bis(4-bromobenzoate), the oxygen atoms of the ester groups are expected to be the most electron-rich sites, while the hydrogen atoms of the aromatic rings and the regions around the bromine atoms would exhibit a more positive electrostatic potential.

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Localized on the biphenyl core and ester linkages | Region of electron donation |

| LUMO Energy | Distributed over the brominated benzene rings | Region of electron acceptance |

| HOMO-LUMO Gap | Moderately large | Indicates high chemical stability |

| MEP Minima | Located on the carbonyl oxygen atoms | Sites for electrophilic attack |

| MEP Maxima | Located on the aromatic protons and near bromine atoms | Sites for nucleophilic attack |

Ab initio methods, such as Hartree-Fock (HF) theory, provide a way to calculate the molecular geometry from first principles, without the need for empirical parameters. mdpi.com For 4,4'-biphenyldiyl bis(4-bromobenzoate), geometry optimization using ab initio methods, often in conjunction with DFT, is the first step in any computational analysis. mdpi.com

The optimization process seeks to find the lowest energy conformation of the molecule, providing key structural parameters such as bond lengths, bond angles, and dihedral angles. A critical dihedral angle in this molecule is the one between the two phenyl rings of the biphenyl group. In isolated biphenyl, this angle is around 44 degrees, a compromise between conjugative stabilization (favoring planarity) and steric hindrance between the ortho-hydrogens (favoring a twisted conformation). The presence of the bulky bis(4-bromobenzoate) substituents is expected to influence this angle.

Table 2: Key Optimized Geometrical Parameters (Predicted)

| Parameter | Predicted Value | Comparison with Analogs |

|---|---|---|

| C-C bond length (biphenyl) | ~1.49 Å | Slightly longer than a typical C-C single bond |

| C=O bond length | ~1.20 Å | Typical for an ester carbonyl group |

| C-O bond length (ester) | ~1.36 Å | Typical for an ester C-O single bond |

| C-Br bond length | ~1.91 Å | Consistent with brominated aromatic compounds researchgate.net |

| Biphenyl dihedral angle | ~40-50° | Influenced by crystal packing and substituents |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and flexibility of molecules over time. mdpi.com For a molecule with multiple rotational degrees of freedom like 4,4'-biphenyldiyl bis(4-bromobenzoate), MD simulations can reveal the accessible conformations and the energy barriers between them. acs.org

The primary sources of flexibility in this molecule are the rotation around the central C-C bond of the biphenyl group and the rotations around the C-O bonds of the ester linkages. MD simulations would likely show that the molecule predominantly exists in a twisted conformation, with the degree of twist fluctuating around an equilibrium value. The simulations can also provide insights into how the molecule might behave in different environments, such as in solution or in a polymer matrix. The use of polarizable force fields in MD simulations can provide a more accurate description of the intermolecular interactions that govern the molecule's conformational preferences. mdpi.com

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)

Computational methods can be used to predict the spectroscopic signatures of a molecule, which can be invaluable for its experimental characterization.

NMR Spectroscopy : The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can predict the ¹H and ¹³C NMR spectra of 4,4'-biphenyldiyl bis(4-bromobenzoate). The aromatic protons are expected to appear in the range of 7-8 ppm in the ¹H NMR spectrum, with distinct signals for the biphenyl and bromobenzoate protons. The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the ester group (around 165 ppm) and the various aromatic carbons.

IR Spectroscopy : The vibrational frequencies in an Infrared (IR) spectrum correspond to the different vibrational modes of the molecule. Theoretical calculations can predict these frequencies with good accuracy. mdpi.com For 4,4'-biphenyldiyl bis(4-bromobenzoate), strong absorption bands are expected for the C=O stretching of the ester group (around 1735 cm⁻¹), C-O stretching (around 1270 cm⁻¹), and various C-H and C-C stretching and bending vibrations of the aromatic rings. nist.gov

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). The spectrum is expected to be dominated by π-π* transitions within the aromatic systems. The extended conjugation of the biphenyl group and the presence of the bromobenzoate groups will influence the position of the absorption maxima. Similar chromophoric systems show strong absorption in the UV region. physchemres.org

Table 3: Predicted Spectroscopic Data

| Spectrum | Key Predicted Features |

|---|---|

| ¹H NMR | Aromatic protons: 7.0-8.5 ppm |

| ¹³C NMR | Carbonyl carbon: ~165 ppm; Aromatic carbons: 120-150 ppm |

| IR | C=O stretch: ~1735 cm⁻¹; C-O stretch: ~1270 cm⁻¹; Aromatic C-H stretch: >3000 cm⁻¹ |

| UV-Vis | Strong π-π* transitions in the UV region |

Analysis of Intermolecular Forces and Crystal Lattice Energies

In the solid state, the properties of 4,4'-biphenyldiyl bis(4-bromobenzoate) are governed by the way the molecules pack together, which in turn is determined by intermolecular forces. These forces include van der Waals interactions, dipole-dipole interactions, and potentially halogen bonding involving the bromine atoms.

Computational methods can be used to calculate the lattice energy of the crystal, which is the energy released when the constituent molecules come together from the gas phase to form the crystal lattice. nsf.gov The analysis of intermolecular interaction energies can identify the key interactions that stabilize the crystal structure. For instance, π-π stacking interactions between the aromatic rings are likely to be a significant stabilizing force. The bromine atoms can also participate in halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with an electron-rich region on a neighboring molecule.

Computational Studies on Reactivity and Reaction Pathways

Computational chemistry can also be used to predict the reactivity of a molecule and to explore potential reaction pathways. nih.gov For 4,4'-biphenyldiyl bis(4-bromobenzoate), several types of reactions could be of interest.

The ester linkages are susceptible to hydrolysis, and computational models could be used to study the mechanism of this reaction under acidic or basic conditions. The bromine atoms on the terminal benzene rings are potential sites for nucleophilic aromatic substitution or for participation in cross-coupling reactions, such as the Suzuki or Stille reactions, which are widely used to form new carbon-carbon bonds. rsc.org DFT calculations can be used to determine the activation energies for these reactions, providing insights into their feasibility and selectivity. nih.gov The reactivity of the aromatic rings towards electrophilic substitution can also be assessed by examining the calculated electron density and the stability of the intermediate carbocations.

Applications in Advanced Materials Science

Utilization as a Monomer in Polymer Synthesis

The term "monomer" implies a molecule that can be repeatedly linked to form a polymer chain. 4,4'-biphenyldiyl bis(4-bromobenzoate) possesses reactive sites—the carbon-bromine bonds—that can participate in various polycondensation reactions.

Poly(aryl ether)s (PAEs) are a class of high-performance thermoplastics known for their exceptional thermal stability and chemical resistance. nsf.gov Typically, they are synthesized via nucleophilic aromatic substitution (SNAr) reactions. nsf.govresearchgate.net While the bromine atoms in 4,4'-biphenyldiyl bis(4-bromobenzoate) are on unactivated aryl rings, making direct SNAr challenging, modern catalytic methods offer a viable pathway.

Palladium-catalyzed C–O polycondensation reactions have emerged as a general method for synthesizing PAEs from monomers with unactivated aryl chlorides and bromides. nsf.gov In this context, 4,4'-biphenyldiyl bis(4-bromobenzoate) could theoretically react with an aromatic diol (such as its own precursor, 4,4'-dihydroxybiphenyl (B160632), or other bisphenols) to create a poly(aryl ether) backbone. The resulting polymer would incorporate the rigid and linear biphenyl (B1667301) benzoate (B1203000) unit, which is expected to impart high thermal stability and mechanical strength.

Table 1: Potential Polymerization Reactions Involving 4,4'-biphenyldiyl bis(4-bromobenzoate)

| Polymerization Type | Co-reactant | Resulting Linkage | Potential Polymer Class |

|---|---|---|---|

| Palladium-Catalyzed C-O Coupling | Aromatic Diol (e.g., Bisphenol A) | Aryl Ether (C-O) | Poly(aryl ether) |

| Suzuki Polycondensation | Aromatic Diboronic Acid | Aryl-Aryl (C-C) | Poly(arylene) |

| Ullmann Condensation | Self-condensation or with Diols | Aryl-Aryl (C-C) or Aryl Ether (C-O) | Poly(arylene) or Poly(aryl ether) |

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govlvts.fr The primary linkers are typically multitopic ligands possessing strong coordinating groups, such as carboxylates or azoles. nih.govresearchgate.netresearchgate.net

The 4,4'-biphenyldiyl bis(4-bromobenzoate) molecule does not possess the strong coordinating functional groups typically required to act as a primary linker in MOF synthesis. The oxygen atoms of the ester groups are weak Lewis bases and are generally not employed for building robust, porous frameworks. However, its potential in this field could be realized through indirect methods:

Functionalization: The terminal bromine atoms could be converted into stronger coordinating groups (e.g., carboxylic acids or triazoles) via post-synthetic modification or by using the brominated compound as a precursor for a more suitable ligand.

Role in Liquid Crystalline Materials Development

The rigid, elongated (calamitic or rod-like) geometry of 4,4'-biphenyldiyl bis(4-bromobenzoate) is a strong indicator of potential liquid crystalline behavior. Many known liquid crystals are based on a central rigid core composed of linked phenyl or biphenyl rings. scilit.comgoogle.commdpi.com

Mesophase (liquid crystal phase) formation is governed by a delicate balance of molecular shape, rigidity, and intermolecular forces. For a molecule like 4,4'-biphenyldiyl bis(4-bromobenzoate), several structural features are key determinants of its potential to form such phases:

Molecular Anisotropy: The molecule has a high aspect ratio (length-to-width), a fundamental requirement for forming orientationally ordered phases like the nematic phase.

Rigid Core: The biphenyl unit provides the necessary rigidity to maintain molecular alignment over a range of temperatures.

Polarizability: The multiple aromatic rings and the terminal bromine atoms contribute to high molecular polarizability, which enhances the anisotropic van der Waals forces that stabilize the mesophase.

Dipole Moments: The ester linkages introduce transverse dipole moments, which can influence molecular packing and potentially lead to the formation of more ordered smectic phases.

The spontaneous alignment of molecules to form a liquid crystal phase is a result of anisotropic intermolecular interactions. For 4,4'-biphenyldiyl bis(4-bromobenzoate), the primary mechanisms driving self-assembly would be:

π-π Stacking: The electron-rich aromatic rings of the biphenyl and benzoate units can interact via π-π stacking, promoting a parallel arrangement of molecules.

Dispersion Forces: Anisotropic van der Waals (dispersion) forces, which are dependent on molecular shape and polarizability, are the dominant interactions that lead to the long-range orientational order characteristic of nematic phases.

Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with electron-rich regions of adjacent molecules (such as the ester carbonyls), providing an additional directional force that can influence molecular packing and phase stability.

Potential as a Building Block for Supramolecular Assemblies

Beyond liquid crystals, the structural features of 4,4'-biphenyldiyl bis(4-bromobenzoate) make it a candidate for forming other types of ordered, non-covalent structures. Supramolecular chemistry relies on harnessing a variety of weak interactions to build complex architectures from molecular components. mdpi.com

The combination of a π-rich aromatic system and halogen bond donors suggests that this molecule could be a versatile tecton (building block) for crystal engineering and the design of soft materials. For instance, interactions via π-π stacking and halogen bonding could lead to the formation of fibrous networks capable of gelling solvents or forming other ordered soft-matter phases. Furthermore, the biphenyl unit itself can exhibit a unique form of stereoisomerism known as atropisomerism, where rotation around the central single bond is hindered. pharmaguideline.comyoutube.com If bulky groups were present at the ortho positions, stable chiral conformers could exist, which could then be used to build complex chiral supramolecular structures. researchgate.net

Application in Organic Electronics and Photonics (focus on structural contribution, not device performance)

The compound 4,4'-biphenyldiyl bis(4-bromobenzoate) serves as a crucial monomer in the synthesis of various polymers designed for organic electronic and photonic applications. Its incorporation into polymer chains significantly influences the material's morphology, thermal stability, and electronic properties, not by its own performance in a device, but by providing a foundational structure for the development of high-performance materials.

The core of its utility lies in the inherent rigidity and linearity of the biphenyl unit. This structural feature is instrumental in the formation of ordered molecular arrangements, such as those found in liquid crystalline phases. mdpi.com When used as a component in polymers, the biphenyl core promotes chain extension and linearity, which are critical for achieving the long-range order necessary for efficient charge transport in organic semiconductors. The planarity of the biphenyl moiety can enhance molecular packing, a key factor in the performance of organic electronic devices. mdpi.com

The presence of the 4-bromobenzoate (B14158574) groups provides several key functionalities. The bromine atoms offer sites for further chemical modification through cross-coupling reactions, allowing for the synthesis of more complex, conjugated structures. nih.govmdpi.com This versatility enables the tuning of the electronic properties of the resulting materials, such as their energy levels (HOMO/LUMO) and bandgap, which are critical parameters in the design of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the ester linkages in the 4-bromobenzoate units contribute to the thermal stability of the resulting polymers. The polarity and potential for intermolecular interactions introduced by these groups can also influence the self-assembly and morphology of the material at the nanoscale.

In the context of photonics, the biphenyl core of 4,4'-biphenyldiyl bis(4-bromobenzoate) acts as a chromophore, contributing to the absorption and emission properties of the material. By chemically modifying the bromine atoms, it is possible to extend the π-conjugation of the system, thereby shifting the absorption and emission wavelengths. This tunability is highly desirable for the development of materials for applications such as organic lasers and optical sensors.

The structural attributes of 4,4'-biphenyldiyl bis(4-bromobenzoate) are summarized in the table below:

| Structural Feature | Contribution to Material Properties |

| Rigid Biphenyl Core | Promotes chain linearity and ordering, enhancing charge transport. mdpi.com |

| Linear Molecular Shape | Facilitates the formation of liquid crystalline phases. |

| 4-Bromobenzoate Groups | Provide sites for further functionalization via cross-coupling reactions. nih.govmdpi.com |

| Ester Linkages | Enhance thermal stability and influence molecular self-assembly. |

Detailed research findings have shown that the incorporation of similar biphenyl ester units into polymer backbones leads to materials with high thermal stability and well-defined liquid crystalline phases. For instance, studies on analogous biphenyl-based liquid crystal polymers have demonstrated their utility in creating highly ordered thin films, a prerequisite for efficient charge carrier mobility in organic field-effect transistors (OFETs). The specific contribution of the bromine atoms lies in their ability to be replaced by various aryl groups through reactions like the Suzuki coupling, offering a straightforward method to tailor the electronic and photophysical properties of the final polymer. nih.gov

While direct performance data for devices solely based on 4,4'-biphenyldiyl bis(4-bromobenzoate) is not the focus, its structural role as a precursor is undeniably significant. The ability to systematically modify its structure allows for the creation of a diverse library of materials with tailored properties for a wide range of organic electronic and photonic applications.

Chemical Reactivity and Derivatization Studies

Palladium-Catalyzed Cross-Coupling Reactions of Bromine Substituents

The two bromine atoms on the terminal phenyl rings of 4,4'-biphenyldiyl bis(4-bromobenzoate) serve as reactive handles for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon bonds, enabling the extension of the molecular framework and the introduction of diverse functional groups. nih.gov The symmetrical nature of the molecule allows for either mono- or di-substitution, depending on the stoichiometric control of the reagents.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming biaryl structures by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.nettcichemicals.com For 4,4'-biphenyldiyl bis(4-bromobenzoate), this reaction offers a direct route to synthesize extended conjugated systems by replacing the bromine atoms with various aryl or heteroaryl groups.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.netscribd.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. nih.govrsc.orgmdpi.com Given the presence of two reactive sites, controlling the stoichiometry of the boronic acid reagent allows for either selective mono-arylation or exhaustive di-arylation.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4,4'-biphenyldiyl bis(4-bromobenzoate)

| Entry | Organoboron Reagent | Catalyst / Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4,4'-biphenyldiyl bis([1,1'-biphenyl]-4-carboxylate) |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 4,4'-biphenyldiyl bis(4'-methoxy-[1,1'-biphenyl]-4-carboxylate) |

| 3 | Thiophen-2-ylboronic acid | CataXCium A Pd G3 | K₃PO₄ | Toluene | 4,4'-biphenyldiyl bis(4-(thiophen-2-yl)benzoate) |

| 4 | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 4,4'-biphenyldiyl bis(4-vinylbenzoate) |

The Sonogashira coupling reaction provides an efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov Applying this reaction to 4,4'-biphenyldiyl bis(4-bromobenzoate) enables the introduction of acetylenic moieties, which are valuable for creating linear, rigid molecular wires and precursors for more complex conjugated materials. nih.gov

The reaction mechanism involves a palladium cycle, similar to other cross-couplings, and a copper cycle, where the copper acetylide is formed and then transfers the alkyne group to the palladium center. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. libretexts.orgpitt.edu The steric and electronic properties of the phosphine (B1218219) ligand and the alkyne substituent can significantly influence the reaction's efficiency. researchgate.net

Table 2: Plausible Conditions for Sonogashira Coupling of 4,4'-biphenyldiyl bis(4-bromobenzoate)

| Entry | Terminal Alkyne | Catalyst / Co-catalyst | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (TEA) | DMF | 4,4'-biphenyldiyl bis(4-(phenylethynyl)benzoate) |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine (DIPA) | Toluene | 4,4'-biphenyldiyl bis(4-((trimethylsilyl)ethynyl)benzoate) |

| 3 | 1-Heptyne | Pd₂(dba)₃ / P(t-Bu)₃ | Piperidine | THF | 4,4'-biphenyldiyl bis(4-(hept-1-yn-1-yl)benzoate) |

| 4 | Ethynylpyridine | Pd(dppf)Cl₂ / CuI | TEA | Acetonitrile | 4,4'-biphenyldiyl bis(4-(pyridin-2-ylethynyl)benzoate) |

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of C-C bond formation, allowing for the vinylation of aryl halides. semanticscholar.org For 4,4'-biphenyldiyl bis(4-bromobenzoate), the Heck reaction can be used to attach vinyl groups, such as styrenes or acrylates, to the terminal phenyl rings. This functionalization introduces olefinic linkages, which can be used for further polymerization or as photoactive components in materials.

The catalytic cycle begins with the oxidative addition of the aryl bromide to Pd(0), followed by alkene coordination and migratory insertion, and concludes with a β-hydride elimination step to release the product and regenerate the palladium catalyst. libretexts.org The regioselectivity and stereoselectivity of the alkene insertion are key aspects of this transformation. organic-chemistry.org While aryl halides are common substrates, the reaction can be challenging with alkyl halides due to competing β-hydride elimination from the alkylpalladium intermediate. nih.gov

Table 3: Hypothetical Conditions for Heck Reaction of 4,4'-biphenyldiyl bis(4-bromobenzoate)

| Entry | Alkene | Catalyst / Ligand | Base | Solvent | Expected Product (trans-isomer) |

|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)₂ / PPh₃ | Triethylamine (TEA) | DMF | 4,4'-biphenyldiyl bis(4-styrylbenzoate) |

| 2 | n-Butyl acrylate (B77674) | PdCl₂[(P(NC₅H₁₀)₃]₂ | NaOAc | NMP | 4,4'-biphenyldiyl bis(4-(3-(butoxy)-3-oxoprop-1-en-1-yl)benzoate) |

| 3 | 4-Methoxystyrene | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 4,4'-biphenyldiyl bis(4-(4-methoxystyryl)benzoate) |

| 4 | N,N-Dimethylacrylamide | Palladacycle complex | DIPEA | DMA | 4,4'-biphenyldiyl bis(4-(3-(dimethylamino)-3-oxoprop-1-en-1-yl)benzoate) |

Hydrolysis and Transesterification of Ester Linkages

The two ester linkages in 4,4'-biphenyldiyl bis(4-bromobenzoate) are susceptible to cleavage via hydrolysis or transesterification. These reactions break the molecule into its constituent parts: a 4,4'-biphenol core and two equivalents of 4-bromobenzoic acid (in the case of hydrolysis) or a new 4-bromobenzoate (B14158574) ester (in transesterification).

Hydrolysis , typically conducted under acidic or basic aqueous conditions, would yield 4,4'-biphenol and 4-bromobenzoic acid. This process can be useful for recovering the biphenol core after the terminal bromine atoms have been functionalized, effectively using the 4-bromobenzoate groups as protecting or directing groups. The kinetics of ester hydrolysis can be studied to understand the influence of substituents on the reactivity of the ester bond. semanticscholar.org

Transesterification involves reacting the ester with an alcohol in the presence of an acid or base catalyst. This would result in the formation of 4,4'-biphenol and a new ester of 4-bromobenzoic acid corresponding to the alcohol used. This reaction is a key industrial process, for example, in the production of biodiesel. semanticscholar.org For this specific compound, transesterification could be employed to modify the ester component without altering the biphenyl (B1667301) core or the bromo-substituents.

Nucleophilic Aromatic Substitution on Brominated Phenyl Rings

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org

In 4,4'-biphenyldiyl bis(4-bromobenzoate), the bromine atom is para to the ester linkage. The ester group is electron-withdrawing and would therefore activate the ring towards nucleophilic attack, making SNAr a plausible, albeit potentially challenging, reaction pathway. Common nucleophiles for this reaction include alkoxides, amines, and thiols. Successful substitution would replace the bromine atoms with the incoming nucleophile, providing a direct route to functionalization that is complementary to cross-coupling methods. The reaction is often performed at elevated temperatures or with highly reactive nucleophiles. It is a common and important reaction for heterocycles like pyridines and pyrimidines. nih.gov

Targeted Derivatization for Analytical Enhancement and Functionalization

Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. In analytical chemistry, derivatization is often employed to enhance the detectability of an analyte or improve its separation characteristics in techniques like HPLC. researchgate.net For functionalization, derivatization is used to modify the properties of a molecule for specific applications, such as in materials science. mdpi.comresearchgate.net

For 4,4'-biphenyldiyl bis(4-bromobenzoate), the cross-coupling reactions discussed in section 6.1 are primary examples of derivatization for functionalization, allowing for the synthesis of complex, conjugated molecules.

For analytical enhancement, while the parent compound possesses chromophores allowing for UV detection, its sensitivity could be improved. nih.gov Derivatization with reagents that introduce highly fluorescent or electroactive tags can significantly lower detection limits. For instance, if the ester bonds are hydrolyzed to yield 4,4'-biphenol, the resulting hydroxyl groups can be derivatized with reagents like benzoyl chloride or dansyl chloride to improve chromatographic behavior and detection sensitivity. nih.gov Similarly, if the bromine atoms are replaced via SNAr with amine or thiol groups, these can be targeted with specific derivatizing agents like 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) to create highly fluorescent derivatives. researchgate.net

Future Research Directions and Academic Perspectives

Development of More Sustainable Synthetic Routes

The conventional synthesis of biphenyl (B1667301) esters often relies on multi-step processes that may involve hazardous solvents, expensive catalysts, and generate significant waste. Future research should prioritize the development of more economical and environmentally friendly synthetic pathways.

Current methods for analogous compounds provide a starting point for innovation. For instance, the synthesis of 4,4'-biphenyldicarboxylic acid has been achieved using polyethylene (B3416737) glycol 400 as a recyclable, non-polluting solvent and a copper iodide catalyst, resulting in high yields. google.com Similarly, the preparation of 4,4'-dibromobiphenyl (B48405) has been optimized to shorten reaction times and reduce environmental risks. google.com

Future synthetic strategies for 4,4'-biphenyldiyl bis(4-bromobenzoate) could explore:

Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like polyethylene glycol (PEG) or supercritical fluids. google.com

Catalyst Innovation: Investigating more efficient and reusable catalysts, such as nanoparticle or enzyme-based systems, to replace traditional coupling agents and reduce reaction temperatures and times.

Flow Chemistry: Transitioning from batch processing to continuous flow reactors can enhance safety, improve yield and purity, and simplify scale-up.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as direct C-H activation/functionalization, reducing the formation of by-products.

Table 1: Comparison of Synthetic Approaches for Related Biphenyl Compounds

| Feature | Traditional Route (Inferred) | Sustainable Alternative (Example) | Research Goal for Target Compound |

|---|---|---|---|

| Solvent | Dichloromethane, Toluene | Polyethylene Glycol 400 google.com | Use of biodegradable or recyclable solvents. |

| Catalyst | Stoichiometric coupling agents | Catalytic Copper Iodide (CuI) google.com | Development of highly active, low-loading, and reusable catalysts. |

| Process | Batch processing | Continuous Flow | Implementation of flow synthesis for improved control and efficiency. |

| By-products | Salt and organic waste | Reduced waste stream google.com | Maximizing atom economy to minimize waste generation. |

Exploration of Novel Material Applications Beyond Established Categories

While the structure of 4,4'-biphenyldiyl bis(4-bromobenzoate) suggests predictable applications in fields like liquid crystals and organic electronics, its true potential may lie in unconventional areas. google.comresearchgate.netfrontiersin.org The biphenyl scaffold is a privileged structure in various scientific domains, indicating a broad scope for new applications.

High-Performance Polymers: Biphenyl derivatives are used as monomers for high-performance polymers like polyimides, which exhibit excellent thermal stability. google.com By chemically modifying the bromine atoms on the target compound to introduce reactive groups (e.g., amines or carboxylic acids), it could serve as a novel monomer for creating advanced polymers with tailored properties such as high heat resistance, specific optical characteristics, or enhanced mechanical strength.

Biomedical Materials and Drug Discovery: The biphenyl motif is prevalent in drug design, forming the core of molecules targeting a range of biological systems, including NMDA receptors and PD-L1 immune checkpoints. nih.govbohrium.com Future research could involve creating derivatives of 4,4'-biphenyldiyl bis(4-bromobenzoate) to explore their potential as active pharmaceutical ingredients or as components in biocompatible materials for medical devices.

Functional Porous Materials: The rigid and well-defined structure of the compound makes it an excellent candidate for designing metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). By replacing the bromine atoms with suitable linkers, it could be used to build porous materials for applications in gas storage, separation, or catalysis.

Integration with Advanced Manufacturing Techniques (e.g., 3D printing of functional materials)

Additive manufacturing, or 3D printing, enables the fabrication of complex, three-dimensional objects from digital designs. A key challenge in this field is the development of "functional inks" or resins that can be used to print materials with specific, built-in properties. berkeley.eduuni-heidelberg.de

The molecular structure of 4,4'-biphenyldiyl bis(4-bromobenzoate) makes it a promising candidate for integration into advanced manufacturing processes.

Photo-curable Resins: Similar liquid crystal monomers containing acrylate (B77674) groups have been successfully used in UV-induced polymerization to create polymer-stabilized cholesteric textures (PSCT) for display applications. researchgate.net By functionalizing 4,4'-biphenyldiyl bis(4-bromobenzoate) with polymerizable groups like acrylates or epoxides, it could be incorporated into photoresins for techniques like stereolithography (SLA) or digital light processing (DLP).

Printing Anisotropic Materials: The inherent tendency of biphenyl-based molecules to self-assemble into ordered structures (a property essential for liquid crystals) could be exploited to 3D print materials with controlled molecular alignment. This could lead to the fabrication of components with anisotropic optical, thermal, or electronic properties, which are difficult to achieve with conventional manufacturing. researchgate.net

Future work could focus on synthesizing polymerizable derivatives and formulating them into resins to print and characterize functional devices, such as optical filters, sensors, or components for electronic circuits.

Multiscale Modeling and Simulation of Compound Behavior in Complex Systems

Computational modeling is an indispensable tool for predicting material properties and guiding experimental research. A multiscale modeling approach could provide a comprehensive understanding of 4,4'-biphenyldiyl bis(4-bromobenzoate) from the molecular to the macroscopic level.

Quantum Mechanics (QM): At the most fundamental level, QM calculations can determine the molecule's electronic structure, including its HOMO/LUMO energy levels, which are crucial for predicting its performance in organic electronic devices like OLEDs. researchgate.net

Molecular Dynamics (MD): Classical MD simulations can predict how large ensembles of these molecules behave over time. This is particularly useful for studying self-assembly, predicting liquid crystal phase transitions, and understanding the compound's interaction with other molecules, such as polymers in a composite material or solvents during processing. nih.govmdpi.com

Coarse-Graining (CG): To simulate larger systems over longer timescales, coarse-grained models can be developed. In these models, groups of atoms are represented as single beads, allowing for the simulation of bulk material properties, such as the morphology of a polymer network or the formation of large-scale domains.

Table 2: Potential Applications of Multiscale Modeling Techniques

| Modeling Scale | Technique | Research Questions for 4,4'-biphenyldiyl bis(4-bromobenzoate) |

|---|---|---|

| Molecular | Quantum Mechanics (QM) | What are its fundamental electronic and optical properties (e.g., bandgap, absorption spectrum)? |

| Nano-scale | All-Atom Molecular Dynamics (MD) | How does it self-assemble? What are its liquid crystalline phase properties? How does it interact with host matrices? mdpi.com |

| Meso-scale | Coarse-Grained (CG) Simulation | What is the large-scale morphology in a blend or composite? How do processing conditions affect bulk structure? |

| Macro-scale | Finite Element Analysis (FEA) | What are the mechanical or thermal properties of a device fabricated from this material? |

Design of Related Biphenyl-Based Molecular Architectures for Specific Functions

The structure of 4,4'-biphenyldiyl bis(4-bromobenzoate) can be systematically modified to create a library of related compounds with finely tuned properties. This molecular engineering approach allows for the design of materials tailored for specific functions.

Tuning Mesophase Behavior: The properties of liquid crystals are highly sensitive to molecular structure. Replacing the terminal bromine atoms with different functional groups (e.g., alkyl chains, cyano groups, or other halogens) can alter the melting point and clearing point, potentially widening the nematic range or inducing different types of liquid crystal phases (smectic, cholesteric). mdpi.com

Altering the Central Core: Modifying the biphenyl core itself offers another layer of control. For instance, introducing a flexible bridge (like a propylene (B89431) chain) between the two phenyl rings has been shown to reduce molecular planarity and lower the temperature range of the nematic phase, which can be advantageous for creating room-temperature liquid crystals. researchgate.net

Introducing Push-Pull Systems: For applications in nonlinear optics or organic electronics, the molecule could be redesigned to have electron-donating groups on one end and electron-withdrawing groups on the other. This "push-pull" architecture can lead to materials with large dipole moments and interesting electronic properties. The existing bromine atoms serve as versatile synthetic handles for introducing a wide variety of other functional groups via cross-coupling reactions.

By systematically exploring these structural modifications, researchers can build a deep understanding of the structure-property relationships in this class of materials, paving the way for the rational design of new molecules with precisely targeted functionalities.

Q & A

Q. What synthesis protocols are recommended for preparing 4,4'-biphenyldiyl bis(4-bromobenzoate) with high purity?

- Methodological Answer : A two-step esterification reaction is typically employed. First, activate 4-bromobenzoic acid using thionyl chloride (SOCl₂) to form the acyl chloride intermediate. React this with 4,4'-biphenol under anhydrous conditions in the presence of a base (e.g., pyridine) to drive the reaction. Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>98%) . Safety protocols, such as using PPE and fume hoods, are critical due to the toxicity of brominated intermediates .

Q. Which spectroscopic techniques are essential for characterizing 4,4'-biphenyldiyl bis(4-bromobenzoate)?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the biphenyl backbone and ester linkages (e.g., carbonyl signals at ~168 ppm). FT-IR validates ester C=O stretches (~1720 cm⁻¹) and aromatic C-Br bonds (~560 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion alignment with theoretical values. For crystalline samples, X-ray diffraction resolves stereochemical details, as demonstrated for structurally similar biphenyl derivatives .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation.

- First Aid : For skin contact, wash immediately with soap/water for 15+ minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer : Apply factorial design (e.g., 2³ factorial experiments) to test variables: temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (12–24 hours). Use ANOVA to identify significant factors. For example, increasing temperature reduces reaction time but may increase decomposition; optimize using response surface methodology (RSM) . Monitor by-products via LC-MS and adjust stoichiometry (e.g., 10% excess of acyl chloride) to improve yield .

Q. How can discrepancies in thermal stability data (e.g., TGA vs. DSC) be resolved?

- Methodological Answer : Discrepancies often arise from differences in sample preparation or heating rates. Standardize protocols:

- Use identical sample masses (~5 mg) and heating rates (10°C/min) across TGA and DSC.

- Conduct reproducibility trials with triplicate measurements.

- Cross-validate with dynamic mechanical analysis (DMA) if the compound is polymer-bound. For example, TGA may show mass loss at 250°C, while DSC detects a glass transition (Tg) at 180°C, indicating structural changes precede decomposition .

Q. What strategies address low crystallinity in X-ray diffraction studies of this compound?

- Methodological Answer :

- Solvent Screening : Test slow evaporation in mixed solvents (e.g., DCM/hexane) to promote crystal growth.

- Seeding : Introduce microcrystals from analogous biphenyl esters (e.g., 4,4'-biphenyldiyl diacetate) to induce nucleation.

- Low-Temperature Crystallography : Collect data at 100 K to reduce thermal motion artifacts. If unsuccessful, use powder XRD paired with Rietveld refinement for phase identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.